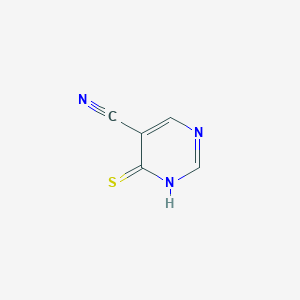
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Mechanism Of Action
The mechanism of action of 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting specific enzymes or by modulating specific signaling pathways.
Biochemical And Physiological Effects
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard lab conditions. The compound is also commercially available, making it easily accessible for researchers. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo-. One potential direction is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential use of the compound in combination with other drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of 5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- could lead to the discovery of compounds with improved biological activity and reduced toxicity.
Conclusion:
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- is a heterocyclic organic compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Further research on the compound could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
5-Pyrimidinecarbonitrile, 1,6-dihydro-6-thioxo- can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptopyrimidine-5-carbonitrile with ethylene glycol in the presence of a base. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-mercaptopyrimidine-5-carbonitrile with various aldehydes or ketones.
properties
IUPAC Name |
6-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWANTSVXAKXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)










![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

